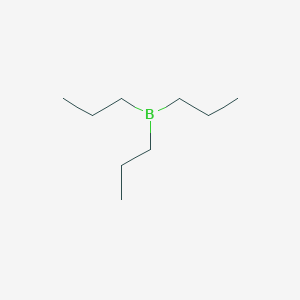
Sodium isethionate
Vue d'ensemble
Description
Sodium Isethionate is an organic salt and an important intermediate for pharmaceuticals, cosmetics, and daily chemicals . It is a colorless, syrupy, strongly acidic liquid that can form detergents with oleic acid . It is more commonly known as sodium cocoyl isethionate, a sodium salt derived from coconut oil .
Synthesis Analysis
Sodium Isethionate can be synthesized by the condensation reaction of sodium bisulfite with ethylene oxide . In a specific study, Sodium Lauroyl Isethionate, a homologue of Sodium Cocoyl Isethionate, was synthesized and purified by recrystallization .Molecular Structure Analysis
Sodium Isethionate shares a common 2-hydroxyethanesulfonic acid structural core . It has an alcohol moiety at one end of a 2-carbon alkyl chain, and a sulfonic acid at the other end .Chemical Reactions Analysis
The synthesis of Sodium Isethionate involves the reaction of ethylene oxide with sodium hydrogen sulfite in aqueous solution . The reaction must be performed under careful control of mass ratios and process conditions to avoid contamination and suppress the formation of by-products .Physical And Chemical Properties Analysis
Sodium Isethionate is a colorless, syrupy, strongly acidic liquid . It is solid and often mixed with fatty acids to lower their freezing point . Despite its low water solubility, Sodium Cocoyl Isethionate has found more widespread use due to its strong polarity and resistance to multivalent ions .Applications De Recherche Scientifique
Surfactant Production
Sodium isethionate: is primarily used in the production of isethionate class surfactants . These surfactants are known for their strong polarity and resistance to multivalent ions, making them highly effective in various cleaning and personal care products.
Personal Care Products
Due to its excellent skin compatibility and biodegradability, sodium isethionate is a popular ingredient in personal care products such as soaps, shampoos, and facial cleansers . It helps retain moisture and ensures a gentle cleanse that maintains the skin’s natural balance.
Eco-Friendly Chemicals
Sodium isethionate represents a significant step towards sustainable and eco-friendly chemical production. It is part of the green chemistry revolution, with a biodegradable profile that reduces environmental impact .
Industrial Applications
The compound’s versatility extends to industrial applications where mildness and biodegradability are critical. It’s being explored for use in household cleaners and other products that require a delicate yet effective cleaning action .
Enhanced Product Formulations
Innovation in formulations with sodium isethionate is leading to broader applications in diverse products. Its inclusion in formulations enhances performance while maintaining eco-friendliness .
Research in Biorenewable Sources
Sodium isethionate is also involved in research focused on the commercial manufacture of surfactants from biorenewable sources. This research is crucial for understanding the purification, properties, and performance of isethionate ester surfactants .
Mécanisme D'action
Target of Action
Sodium isethionate, also known as sodium 2-hydroxyethyl sulfonate, is primarily used as a hydrophilic head group in washing-active surfactants, known as isethionates . These surfactants are known for their strong polarity and resistance to multivalent ions . The primary targets of sodium isethionate are the oil and dirt particles on the skin and hair, which it helps to remove due to its surfactant properties .
Mode of Action
Sodium isethionate works by reducing the surface tension between water and oil or dirt particles, allowing them to mix and be rinsed away . This is a common property of surfactants. Unlike traditional surfactants, which can strip the skin of its natural oils, sodium isethionate helps to retain moisture, ensuring a gentle cleanse that maintains the skin’s natural balance .
Biochemical Pathways
Sodium isethionate is an intermediate in the degradation of sulfoacetate by certain bacteria . It is involved in the metabolism of the C2 sulfonates isethionate and taurine . The biochemical pathways involved in the metabolism of these sulfonates were recently reported . .
Pharmacokinetics
As a surfactant, it is known to be readily soluble in water . It is also known to be biodegradable , suggesting that it is likely to be metabolized and excreted by the body. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of sodium isethionate.
Result of Action
The molecular and cellular effects of sodium isethionate’s action primarily involve its surfactant properties. It helps to cleanse the skin and hair by allowing oil and dirt particles to mix with water and be rinsed away . It also helps to retain moisture in the skin, maintaining the skin’s natural balance . This results in a gentle cleanse that is particularly suitable for sensitive skin .
Action Environment
The action of sodium isethionate can be influenced by environmental factors. For instance, it is known to be stable in a pH range of 5 to 8 . Additionally, its effectiveness as a surfactant can be influenced by the hardness of the water, although it retains its washing-active properties even in hard water . It is also worth noting that sodium isethionate is considered eco-friendly and sustainable, aligning with the global shift towards sustainability .
Orientations Futures
Propriétés
IUPAC Name |
sodium;2-hydroxyethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O4S.Na/c3-1-2-7(4,5)6;/h3H,1-2H2,(H,4,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADXKQRVAFSPTR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
107-36-8 (Parent) | |
| Record name | Sodium isethionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001562001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7027413 | |
| Record name | Sodium 2-hydroxyethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7027413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White crystalline powder; [MSDSonline] | |
| Record name | Ethanesulfonic acid, 2-hydroxy-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium isethionate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7126 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Sodium isethionate | |
CAS RN |
1562-00-1 | |
| Record name | Sodium isethionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001562001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanesulfonic acid, 2-hydroxy-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium 2-hydroxyethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7027413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2-hydroxyethanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.858 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM ISETHIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R36J71C17 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SODIUM ISETHIONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5838 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















